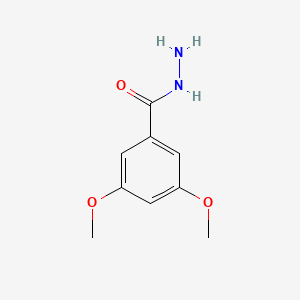

3,5-Dimethoxybenzohydrazide

Description

Properties

IUPAC Name |

3,5-dimethoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-13-7-3-6(9(12)11-10)4-8(5-7)14-2/h3-5H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOWVACHORBOSEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90326241 | |

| Record name | 3,5-Dimethoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51707-38-1 | |

| Record name | 51707-38-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dimethoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 51707-38-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,5-Dimethoxybenzohydrazide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core chemical properties, synthesis, and potential biological activities of 3,5-Dimethoxybenzohydrazide. The information is curated for professionals in the fields of chemical research and drug development, with a focus on structured data, experimental protocols, and visual representations of key processes.

Core Chemical Properties

This compound is a carbohydrazide derivative of 3,5-dimethoxybenzoic acid. Its chemical structure, characterized by a dimethoxy-substituted benzene ring attached to a hydrazide moiety, makes it a subject of interest for various chemical and pharmacological applications.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂N₂O₃ | [1] |

| Molecular Weight | 196.2 g/mol | [1] |

| Appearance | White to off-white crystalline solid | (Predicted) |

| Melting Point | 143-144 °C | |

| Boiling Point | (Not available) | |

| Density | 1.189 ± 0.06 g/cm³ (Predicted) | |

| pKa | 11.78 ± 0.10 (Predicted) | |

| Solubility | Soluble in ethanol | [1] |

| Storage Conditions | Room Temperature |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. While specific spectra for this exact compound are not widely published, data from closely related compounds and its precursors allow for accurate prediction and interpretation.

Infrared (IR) Spectroscopy: The IR spectrum of a similar compound, 4-hydroxy-3,5-dimethoxybenzohydrazide, shows characteristic peaks that can be extrapolated to this compound.[2][3][4] Key expected vibrational bands are detailed in the table below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3300-3400 | Strong | N-H Stretching (Amine) |

| 3000-3100 | Medium | C-H Stretching (Aromatic) |

| 2850-2950 | Medium | C-H Stretching (Methoxy) |

| 1640-1680 | Strong | C=O Stretching (Amide I) |

| 1580-1600 | Strong | C=C Stretching (Aromatic) |

| 1520-1560 | Strong | N-H Bending (Amide II) |

| 1200-1300 | Strong | C-O Stretching (Aryl ether, asymmetric) |

| 1050-1150 | Strong | C-O Stretching (Aryl ether, symmetric) |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicted ¹H and ¹³C NMR chemical shifts for this compound in DMSO-d₆ are presented below. These predictions are based on the analysis of structurally similar compounds.[5][6][7]

¹H NMR (Predicted):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.5 | Singlet | 1H | -C(O)NH- |

| ~7.0 | Singlet | 2H | Aromatic H (C2, C6) |

| ~6.5 | Singlet | 1H | Aromatic H (C4) |

| ~4.4 | Broad Singlet | 2H | -NH₂ |

| ~3.8 | Singlet | 6H | -OCH₃ |

¹³C NMR (Predicted):

| Chemical Shift (ppm) | Assignment |

| ~165 | C=O |

| ~160 | Aromatic C (C3, C5) |

| ~135 | Aromatic C (C1) |

| ~105 | Aromatic C (C2, C6) |

| ~102 | Aromatic C (C4) |

| ~55 | -OCH₃ |

Mass Spectrometry (MS): The electron ionization mass spectrum of 4-hydroxy-3,5-dimethoxybenzohydrazide provides insight into the expected fragmentation pattern.[8] For this compound, the molecular ion peak [M]⁺ would be expected at m/z 196.

Experimental Protocols

Synthesis of this compound

A reliable method for the synthesis of this compound involves the reaction of an ester of 3,5-dimethoxybenzoic acid with hydrazine hydrate.[1][5]

Materials:

-

Ethyl 3,5-dimethoxybenzoate

-

Hydrazine hydrate (80% solution in water)

-

Ethanol

Procedure:

-

A mixture of ethyl 3,5-dimethoxybenzoate (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol is prepared in a round-bottom flask.

-

The reaction mixture is heated under reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting solid residue is washed with cold water to remove excess hydrazine hydrate and other water-soluble impurities.

-

The crude product is then recrystallized from ethanol to yield pure this compound as a white crystalline solid.

Potential Biological Activities and Signaling Pathways

Benzohydrazide derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. Of particular interest is their potential as enzyme inhibitors.

Antifungal Activity and Succinate Dehydrogenase Inhibition

Several studies have highlighted the potent antifungal activity of benzohydrazide derivatives.[9][10] One of the key mechanisms of action for some fungicidal benzamides is the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain.[11][12][13][14] Inhibition of SDH disrupts cellular respiration, leading to a depletion of ATP and ultimately fungal cell death.

Experimental Protocol for Antifungal Susceptibility Testing

The antifungal activity of this compound can be evaluated using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).[15][16][17][18]

Materials:

-

This compound

-

Fungal strain (e.g., Candida albicans)

-

RPMI-1640 medium

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared.

-

Serial two-fold dilutions of the compound are made in RPMI-1640 medium in the wells of a 96-well plate.

-

A standardized inoculum of the fungal strain is prepared and added to each well.

-

The plates are incubated at 35°C for 24-48 hours.

-

The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density at a specific wavelength.

Monoamine Oxidase (MAO) Inhibition

Hydrazine derivatives are a known class of monoamine oxidase (MAO) inhibitors.[19][20][21][22][] MAOs are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO can lead to an increase in the levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and neurodegenerative diseases. The potential of this compound as a MAO inhibitor could be an interesting avenue for further research.

Conclusion

This compound is a readily synthesizable compound with a range of potential biological activities. Its structural similarity to known antifungal agents and enzyme inhibitors makes it a promising candidate for further investigation in drug discovery and development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the chemical and pharmacological properties of this molecule.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. 4-Hydroxy-3,5-dimethoxybenzoic acid hydrazide | C9H12N2O4 | CID 74043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzoic acid, 4-hydroxy-3,5-dimethoxy-, hydrazide [webbook.nist.gov]

- 4. Benzoic acid, 4-hydroxy-3,5-dimethoxy-, hydrazide [webbook.nist.gov]

- 5. Synthesis and Biological Activity of Novel (E)-N’-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 8. Benzoic acid, 4-hydroxy-3,5-dimethoxy-, hydrazide [webbook.nist.gov]

- 9. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]

- 10. Quantitative structure-antifungal activity relationships of some benzohydrazides against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rational design and discovery of novel hydrazide derivatives as potent succinate dehydrogenase inhibitors inspired by natural d/l-camphor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of a Fungicide Candidate Targeting Succinate Dehydrogenase via Computational Substitution Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel succinate dehydrogenase inhibitors containing oxime ester structures: design, synthesis, and biological activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. academic.oup.com [academic.oup.com]

- 16. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. m.youtube.com [m.youtube.com]

- 19. Inhibition of monoamine oxidase-A activity in rat brain by synthetic hydrazines: structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Inhibition of monoamine oxidase by substituted hydrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Inhibition of monoamine oxidase by substituted hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

3,5-Dimethoxybenzohydrazide: A Comprehensive Technical Guide

CAS Number: 51707-38-1

This in-depth technical guide provides a comprehensive overview of 3,5-Dimethoxybenzohydrazide, a versatile chemical compound with significant potential in research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering detailed information on its properties, synthesis, and potential applications.

Core Properties of this compound

This compound is a hydrazide derivative of 3,5-dimethoxybenzoic acid. Its chemical structure, characterized by a benzene ring with two methoxy groups and a hydrazide functional group, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 51707-38-1 |

| Molecular Formula | C9H12N2O3 |

| Molar Mass | 196.2 g/mol [1] |

| Melting Point | 143-144°C[1] |

| Density (Predicted) | 1.189 ± 0.06 g/cm³[1] |

| pKa (Predicted) | 11.78 ± 0.10[1] |

| Storage Condition | Room Temperature[1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from its precursor, 3,5-Dimethoxybenzoic acid. The general synthetic route involves the esterification of the carboxylic acid followed by hydrazinolysis of the resulting ester.

Experimental Protocol:

Step 1: Synthesis of Methyl 3,5-Dimethoxybenzoate (Esterification)

This initial step converts 3,5-Dimethoxybenzoic acid into its more reactive methyl ester derivative.

-

Materials:

-

3,5-Dimethoxybenzoic acid

-

Methanol (MeOH)

-

Sulfuric acid (H₂SO₄) or Amberlyst-15

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

-

Procedure:

-

In a round-bottom flask, dissolve 3,5-Dimethoxybenzoic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution. Alternatively, an acidic resin like Amberlyst-15 can be used for a more environmentally friendly approach.[2]

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the methyl 3,5-dimethoxybenzoate with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3,5-dimethoxybenzoate.

-

Step 2: Synthesis of this compound (Hydrazinolysis)

The methyl ester is then converted to the final hydrazide product.

-

Materials:

-

Methyl 3,5-dimethoxybenzoate

-

Hydrazine hydrate (NH₂NH₂·H₂O)

-

Ethanol (EtOH)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

-

Procedure:

-

Dissolve the crude methyl 3,5-dimethoxybenzoate in ethanol in a round-bottom flask.[3]

-

Add an excess of hydrazine hydrate to the solution.[3]

-

Attach a reflux condenser and heat the reaction mixture to reflux for several hours.[4] Monitor the reaction by TLC until the starting ester is consumed.

-

Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

-

Collect the solid this compound by vacuum filtration.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

-

The product can be further purified by recrystallization from a suitable solvent, such as ethanol.

-

Dry the purified crystals under vacuum.

-

Synthesis Workflow

Potential Applications and Biological Significance

While specific biological activities of this compound are not extensively documented in publicly available literature, the broader class of benzohydrazide derivatives has shown significant promise in various therapeutic areas. These compounds are recognized as important scaffolds in medicinal chemistry due to their diverse pharmacological activities.

Derivatives of benzohydrazide have been reported to exhibit a wide range of biological effects, including:

-

Antimicrobial Activity: Many benzohydrazide derivatives have demonstrated potent antibacterial and antifungal properties.[4][5]

-

Anticancer Activity: Certain derivatives have been investigated for their potential as anticancer agents.[4]

-

Anti-inflammatory Activity: Anti-inflammatory effects have also been observed in this class of compounds.[4]

-

Antitubercular Activity: Benzohydrazides are a known class of compounds with activity against Mycobacterium tuberculosis.[5][6]

The presence of the dimethoxy substitution pattern on the benzene ring can influence the lipophilicity and electronic properties of the molecule, potentially modulating its biological activity and pharmacokinetic profile. Therefore, this compound serves as a valuable starting material for the synthesis of novel hydrazone derivatives and other related compounds with potential for drug discovery and development.

Potential Signaling Pathway Involvement

Although no specific signaling pathways have been elucidated for this compound, structurally related benzohydroxamic acids are known to be inhibitors of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, making HDAC inhibitors a promising class of anticancer drugs. The structural similarities suggest that derivatives of this compound could potentially be explored for their activity as HDAC inhibitors.

This technical guide provides a foundational understanding of this compound. Further research into its synthesis optimization, derivatization, and biological evaluation is warranted to fully explore its potential in medicinal chemistry and materials science.

References

- 1. chembk.com [chembk.com]

- 2. Synthesis and Biological Activity of Novel (E)-N’-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs – Oriental Journal of Chemistry [orientjchem.org]

- 3. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. 3,5-dinitrobenzoylhydrazone derivatives as a scaffold for antituberculosis drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis of 3,5-Dimethoxybenzohydrazide from 3,5-dimethoxybenzoic acid

An In-depth Technical Guide to the Synthesis of 3,5-Dimethoxybenzohydrazide from 3,5-Dimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in medicinal chemistry and drug development. The synthesis is a well-established two-step process commencing from 3,5-dimethoxybenzoic acid. This document outlines the detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and workflow.

Introduction

This compound and its derivatives are of significant interest in pharmaceutical research due to their wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1] The synthesis described herein involves an initial esterification of 3,5-dimethoxybenzoic acid, followed by hydrazinolysis of the resulting ester. This guide details the widely used Fischer-Speier esterification method for the first step.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the two-step synthesis of this compound.

| Step | Reactants | Reagents/Catalysts | Solvent | Reaction Time | Temperature | Typical Yield |

| Esterification | 3,5-Dimethoxybenzoic Acid, Methanol | Concentrated Sulfuric Acid (H₂SO₄) | Methanol | 2 - 45 hours | Reflux (~65 °C) | 60 - 80% |

| Hydrazinolysis | Methyl 3,5-dimethoxybenzoate, Hydrazine Hydrate | - | Methanol | 2 - 6 hours | Reflux | ~90% |

Experimental Protocols

Step 1: Synthesis of Methyl 3,5-dimethoxybenzoate (Esterification)

This protocol is based on the Fischer-Speier esterification method.[2][3]

Materials:

-

3,5-Dimethoxybenzoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottomed flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

In a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,5-dimethoxybenzoic acid (1 equivalent) in an excess of anhydrous methanol, which serves as both the reactant and the solvent.[2]

-

With gentle stirring, carefully add a catalytic amount of concentrated sulfuric acid to the solution.[2]

-

Heat the reaction mixture to reflux (approximately 65°C) and maintain this temperature for 2 to 45 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).[2]

-

Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.[3]

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, and finally with brine.[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude methyl 3,5-dimethoxybenzoate.[2]

-

If necessary, the crude product can be further purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound (Hydrazinolysis)

This protocol is adapted from the synthesis of similar benzohydrazides.[4]

Materials:

-

Methyl 3,5-dimethoxybenzoate

-

Hydrazine hydrate

-

Methanol

Equipment:

-

Round-bottomed flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Filtration apparatus (e.g., Büchner funnel)

-

Standard laboratory glassware

Procedure:

-

Place methyl 3,5-dimethoxybenzoate (1 equivalent) in a round-bottomed flask.

-

Add a mixture of hydrazine hydrate (excess, e.g., 10 equivalents) and methanol.[4]

-

Attach a reflux condenser and heat the mixture to reflux with stirring for 2 to 6 hours. The progress of the reaction can be monitored by TLC.[4]

-

After the reaction is complete, allow the mixture to cool. The product, this compound, will often precipitate out of the solution upon cooling.

-

If precipitation occurs, collect the solid product by filtration and wash it with a small amount of cold methanol.

-

If the product does not precipitate, the excess hydrazine and methanol can be removed under reduced pressure using a rotary evaporator.[4]

-

The resulting crude product can be purified by recrystallization from a suitable solvent, such as methanol, to yield pure this compound.[4]

Visualizations

Chemical Reaction Pathway

Caption: Synthetic route to this compound.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Synthesis of 3,5-Dimethoxybenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,5-dimethoxybenzohydrazide, a valuable precursor in medicinal chemistry and drug development. This document details the primary synthetic route, including in-depth experimental protocols, and presents key quantitative data for each step. Furthermore, this guide includes spectroscopic data for the characterization of the synthesized compounds and provides visualizations of the synthetic pathway and experimental workflows.

Introduction

This compound is a key building block in the synthesis of a variety of heterocyclic compounds, many of which have been investigated for their potential pharmacological activities. The presence of the methoxy groups on the benzene ring and the reactive hydrazide moiety makes it a versatile scaffold for the development of novel therapeutic agents. Derivatives of benzohydrazide have been reported to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. This guide focuses on the efficient and reliable laboratory-scale synthesis of this important precursor.

Synthetic Pathway Overview

The most common and efficient synthesis of this compound is a two-step process commencing from 3,5-dimethoxybenzoic acid. The overall synthetic scheme is presented below:

Step 1: Esterification of 3,5-Dimethoxybenzoic Acid The first step involves the conversion of 3,5-dimethoxybenzoic acid to its corresponding methyl or ethyl ester. This is typically achieved through a Fischer-Speier esterification reaction.

Step 2: Hydrazinolysis of the Ester The resulting ester is then reacted with hydrazine hydrate to yield the final product, this compound.

The Biological Versatility of 3,5-Dimethoxybenzohydrazide: A Technical Guide for Researchers

An In-depth Exploration of a Key Synthetic Scaffold and its Biologically Active Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethoxybenzohydrazide is a versatile chemical scaffold that serves as a crucial intermediate in the synthesis of a wide array of biologically active compounds. While the direct biological activities of this compound itself are not extensively documented, its derivatives have demonstrated significant potential across various therapeutic areas, including antimicrobial, antifungal, and anticancer applications. This technical guide provides a comprehensive overview of the synthesis of this compound and the biological activities of its key derivatives, with a focus on quantitative data, detailed experimental protocols, and elucidated mechanisms of action to support further research and drug development endeavors.

Introduction

Hydrazide-hydrazones are a class of organic compounds characterized by the presence of an azomethine group (-NHN=CH-). This structural motif imparts a diverse range of pharmacological properties, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities. This compound represents a key building block in the generation of novel hydrazone derivatives, where the dimethoxy-substituted phenyl ring can be strategically modified to enhance potency and selectivity against various biological targets. This guide will delve into the synthesis of this core scaffold and explore the biological activities of its derivatives, providing researchers with the necessary information to leverage this compound in their research.

Synthesis of this compound and Derivatives

The synthesis of this compound is typically achieved through a two-step process starting from 3,5-dimethoxybenzoic acid. The carboxylic acid is first converted to its corresponding methyl ester, which is then reacted with hydrazine hydrate to yield the desired benzohydrazide. Subsequent condensation with various aldehydes or ketones produces a diverse library of N'-substituted benzohydrazide derivatives.

Synthesis of this compound

A common synthetic route involves the esterification of 3,5-dimethoxybenzoic acid followed by hydrazinolysis.

Synthesis of N'-Substituted Benzohydrazide Derivatives

The hydrazide serves as a nucleophile, reacting with the electrophilic carbonyl carbon of an aldehyde or ketone to form a hydrazone via a condensation reaction.

The Rising Potential of 3,5-Dimethoxybenzohydrazide in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor in medicinal chemistry. In this context, the benzohydrazide scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities. Among its numerous derivatives, 3,5-Dimethoxybenzohydrazide is gaining attention as a core structure for the development of new drug candidates. This technical guide provides an in-depth overview of the synthesis, potential applications, and mechanistic insights into this compound and its closely related analogs in the fields of antimicrobial, anticancer, and enzyme inhibitory research.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives, particularly hydrazones and Schiff bases, is a straightforward and versatile process. The general synthetic route involves a two-step procedure. First, the corresponding benzoic acid is esterified, followed by hydrazinolysis to yield the benzohydrazide core. This core is then condensed with various aldehydes or ketones to produce a diverse library of derivatives.

A representative synthetic pathway starts from 3,5-dimethoxybenzoic acid, which is converted to its methyl ester. The subsequent reaction with hydrazine hydrate yields this compound. This intermediate can then be reacted with a variety of aromatic or heteroaromatic aldehydes to form the desired Schiff base derivatives.

Antimicrobial Applications

Derivatives of dimethoxy and trimethoxy-substituted benzohydrazides have demonstrated significant potential as antimicrobial agents against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Antibacterial Activity

Studies on various benzohydrazide derivatives have reported promising antibacterial activity. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

| Hydrazones of 3,4,5-trimethoxybenzohydrazide | Escherichia coli | 12.5 | [1] |

| Hydrazones of 3,4,5-trimethoxybenzohydrazide | Staphylococcus aureus | 6.25 | [1] |

| Steroidal Hydrazones | Bacillus cereus | 0.37–3.00 | [2] |

| Steroidal Hydrazones | Methicillin-resistant S. aureus (MRSA) | 0.75–1.50 | [2] |

Antifungal Activity

The antifungal potential of these compounds has also been explored, with several derivatives showing efficacy against clinically relevant fungal species.

| Compound Type | Fungal Strain | MIC (µg/mL) | Reference |

| Hydrazones from 3,4,5-trimethoxybenzaldehyde | Candida albicans | 16-32 | [3] |

| Hydrazones from 3,4,5-trimethoxybenzaldehyde | Azole-Resistant Candida glabrata | 16-32 | [3] |

| Steroidal Hydrazones | Various Fungal Strains | 0.37–3.00 | [2] |

| Hydrazine-based pyrrolidine-2-one derivative | Candida albicans | 5.6 | [4] |

Anticancer Potential

A significant area of research for this compound derivatives is in oncology. These compounds have shown cytotoxic effects against various cancer cell lines, and their mechanism of action is being actively investigated. Potential mechanisms include the inhibition of key signaling pathways involved in cell proliferation and survival, such as the EGFR and PI3K/Akt pathways.

Cytotoxicity Against Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is used to quantify the effectiveness of a compound in inhibiting cancer cell growth.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| Schiff base of 3-methoxy-N,N-dimethylaniline | HepG2 (Liver Cancer) | 73.69 | [5] |

| Schiff base of 5-(diethylamino)phenol | HepG2 (Liver Cancer) | 43.17 | [5] |

| Benzofuran-hydrazone with 3,5-dimethoxyphenyl | MCF-7 (Breast Cancer) | 4.21 | [6] |

| Benzohydrazide with dihydropyrazole | A549 (Lung Cancer) | 0.46 | [7] |

| Benzohydrazide with dihydropyrazole | MCF-7 (Breast Cancer) | 0.29 | [7] |

| Benzohydrazide with dihydropyrazole | HeLa (Cervical Cancer) | 0.15 | [7] |

Plausible Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers. Small molecule inhibitors that target this pathway are of great interest in cancer therapy. While direct evidence for this compound derivatives is still emerging, their structural similarity to other known kinase inhibitors suggests they may act through this pathway.

Enzyme Inhibition

The ability of this compound derivatives to inhibit specific enzymes is another promising area of their application in medicinal chemistry. Enzymes such as tyrosinase and cholinesterases are important targets for the treatment of various diseases.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are used in cosmetics for skin whitening and in medicine to treat hyperpigmentation disorders.

| Compound Type | Enzyme | IC50 (µM) | Reference |

| 3,5-Dihydroxybenzoyl-hydrazineylidene | Tyrosinase | 55.39 | [8] |

| Dihydroimidazothiazolone derivative | Mushroom Tyrosinase | 0.88 | [9] |

Cholinesterase Inhibition

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are used in the treatment of Alzheimer's disease.

| Compound Type | Enzyme | IC50 (µM) | Reference |

| Benzoyl hydrazone derivative (7f) | Acetylcholinesterase (AChE) | - | [10] |

| Benzoyl hydrazone derivative (7f) | Butyrylcholinesterase (BChE) | - | [10] |

| 2-Chlorophenyl 3,4,5-trimethoxycinnamate | Acetylcholinesterase (AChE) | 46.18 | [11] |

| 2-Chlorophenyl 3,4,5-trimethoxycinnamate | Butyrylcholinesterase (BChE) | 32.46 | [11] |

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and advancement of research. Below are summarized protocols for the synthesis and biological evaluation of benzohydrazide derivatives based on available literature.

General Procedure for the Synthesis of Benzohydrazide Derivatives (Schiff Bases)

-

Esterification of 3,5-Dimethoxybenzoic Acid: 3,5-Dimethoxybenzoic acid is refluxed in methanol in the presence of a catalytic amount of sulfuric acid to yield methyl 3,5-dimethoxybenzoate. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Synthesis of this compound: The methyl ester is then refluxed with hydrazine hydrate in a suitable solvent like ethanol to produce this compound.

-

Synthesis of Schiff Bases: An equimolar mixture of this compound and a substituted aldehyde is refluxed in ethanol with a catalytic amount of glacial acetic acid. The resulting solid product is filtered, washed, and recrystallized to obtain the pure Schiff base derivative.

In Vitro Antimicrobial Assay (Broth Microdilution Method)

-

Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Preparation of Compound Dilutions: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and then serially diluted in broth in 96-well microtiter plates.

-

Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for 18-48 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The existing body of research on its closely related analogs provides a strong foundation for its potential applications in treating infectious diseases and cancer, as well as for its role as an enzyme inhibitor. The ease of synthesis and the potential for diverse structural modifications make this a highly attractive core for medicinal chemists.

Future research should focus on a more systematic exploration of this compound derivatives. This includes the synthesis and screening of a broader library of compounds to establish a more comprehensive structure-activity relationship. Furthermore, detailed mechanistic studies are required to elucidate the specific molecular targets and signaling pathways modulated by these compounds, which will be crucial for their rational design and development as effective and safe therapeutic agents. The preliminary data presented in this guide strongly suggests that this compound is a scaffold worthy of further investigation in the pursuit of new medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Attempts to Access a Series of Pyrazoles Lead to New Hydrazones with Antifungal Potential against Candida species including Azole-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antifungal Properties of Hydrazine-Based Compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. Insights from the molecular docking analysis of EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Structure-based development of 3,5-dihydroxybenzoyl-hydrazineylidene as tyrosinase inhibitor; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of (Z)-2-benzylidene-dihydroimidazothiazolone derivatives as tyrosinase inhibitors: Anti-melanogenic effects and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 11. mdpi.com [mdpi.com]

The Rising Potential of 3,5-Dimethoxybenzohydrazide Derivatives in Therapeutic Research

A Technical Guide for Researchers and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a constant in biomedical research. Within this landscape, 3,5-dimethoxybenzohydrazide and its derivatives have emerged as a promising scaffold for the development of new drugs. This technical guide provides an in-depth overview of the synthesis, bioactivity, and experimental protocols related to these compounds, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development.

Introduction to this compound Derivatives

Hydrazide-hydrazone analogs are a class of organic compounds recognized for their wide array of pharmacological activities. These activities include analgesic, anti-inflammatory, antimicrobial, anticonvulsant, and anticancer effects. The 3,5-dimethoxybenzoyl moiety, in particular, has been a key structural component in the design of various bioactive molecules. Its derivatives, often synthesized through the condensation of this compound with various aldehydes and ketones, have shown significant potential in several therapeutic areas.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically follows a multi-step process, which can be generalized as follows:

Experimental Protocol: General Synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide Derivatives[1]

A representative synthetic route involves a three-step reaction:[1]

-

Esterification of 3,4-dimethoxybenzoic acid: 3,4-dimethoxybenzoic acid is reacted with sulfuric acid and methanol to produce the corresponding methyl ester derivative.[1]

-

Hydrazinolysis of the methyl ester: The formed ester undergoes hydrazinolysis with hydrazine hydrate in ethanol to yield the hydrazide derivative.[1]

-

Condensation to form hydrazones: The hydrazide derivative is then condensed with various aromatic aldehydes to furnish the final hydrazone derivatives in good yield and high purity.[1]

Bioactivity of this compound Derivatives

These compounds have been investigated for a range of biological activities, with promising results in anticancer, antimicrobial, and enzyme inhibition studies.

Anticancer Activity

Several derivatives have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, certain N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and their cyclized oxadiazole derivatives have shown high efficacy against prostate cancer (PC3) cells.[2] Similarly, novel benzohydrazide derivatives containing dihydropyrazoles have been synthesized as potential epidermal growth factor receptor (EGFR) kinase inhibitors, exhibiting potent antiproliferative activity against A549, MCF-7, HeLa, and HepG2 cancer cell lines.[3]

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2a | PC3 | 0.2 | [2] |

| 2b | PC3 | 1.8 | [2] |

| 2c | PC3 | 0.2 | [2] |

| 2f | PC3 | 1.2 | [2] |

| 3l | PC3 | 1.7 | [2] |

| 3m | PC3 | 0.3 | [2] |

| H20 (dihydropyrazole derivative) | A549 | 0.46 | [3] |

| MCF-7 | 0.29 | [3] | |

| HeLa | 0.15 | [3] | |

| HepG2 | 0.21 | [3] |

Experimental Protocol: In Vitro Antiproliferative MTT Assay[2]

The antiproliferative activities of the synthesized compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Antimicrobial Activity

Derivatives of this compound have also shown notable antimicrobial properties. For instance, N-hydroxy-3,5-dimethoxybenzamide has demonstrated significant potential against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[4] Its mechanism is hypothesized to involve the inhibition of key bacterial metalloenzymes.[4]

| Microorganism | Strain | N-hydroxy-3,5-dimethoxybenzamide (µg/mL) | Ciprofloxacin (µg/mL) | Vancomycin (µg/mL) | Amphotericin B (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 16 | 0.5 | 1 | - |

| Bacillus subtilis | ATCC 6633 | 32 | 1 | 2 | - |

| Escherichia coli | ATCC 25922 | 32 | 0.25 | - | - |

Data synthesized from available literature on structurally related compounds.[4]

Experimental Protocol: Broth Microdilution for MIC Determination[4]

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4]

-

Inoculum Preparation: Bacterial and fungal strains are cultured overnight in appropriate broth media. The cultures are then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[4]

-

Serial Dilution: The test compounds and standard antimicrobial agents are serially diluted in the broth medium in microtiter plates.

-

Inoculation: The prepared inoculum is added to each well.

-

Incubation: The plates are incubated under appropriate conditions for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition

A significant area of investigation for these derivatives is their ability to inhibit various enzymes, which is often linked to their therapeutic effects.

A series of 3,5-dihydroxybenzoyl-hydrazineylidene analogs conjugated with methoxyphenyl triazole have been synthesized and evaluated as tyrosinase inhibitors.[5] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders. The most potent analog in one study, bearing a 4-methoxyphenyl moiety, exhibited an IC50 value of 55.39 ± 4.93 µM and demonstrated a competitive mode of inhibition.[5] Molecular docking studies suggest that the hydroxyl groups of the inhibitor interact with the copper cofactors and key histidine residues in the enzyme's active site.[5]

Benzoyl hydrazones derived from 3,5-dimethoxy-4-hydroxybenzaldehyde have been evaluated for their anticholinesterase activity, which is relevant for the treatment of Alzheimer's disease.[6] Some of these compounds have shown inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[6][7]

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

| 7f | 1.13 ± 0.04 | 2.51 ± 0.11 |

Data for a specific benzoyl hydrazone derivative.[6]

Experimental Protocol: Anticholinesterase Inhibitory Activity (Ellman Method)[6]

The anticholinesterase activity is determined using the Ellman method.[6]

-

Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI) or butyrylthiocholine chloride (BTCI) as substrates, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen, and the respective enzymes (AChE or BChE).

-

Reaction Mixture: In a 96-well plate, add buffer, the test compound at various concentrations, and the enzyme solution. Incubate the mixture.

-

Initiation of Reaction: Add the substrate (ATCI or BTCI) to start the reaction.

-

Absorbance Reading: The hydrolysis of the substrate produces thiocholine, which reacts with DTNB to form a yellow-colored anion. The absorbance is measured spectrophotometrically at a specific wavelength (e.g., 412 nm) over time.

-

Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value is then determined.

Conclusion

This compound derivatives represent a versatile and promising scaffold in medicinal chemistry. The ease of their synthesis and the ability to introduce a wide range of substituents allow for the fine-tuning of their biological activities. The significant anticancer, antimicrobial, and enzyme-inhibiting properties demonstrated by various analogs warrant further investigation. This guide provides a foundational understanding of the current state of research, offering valuable insights and methodologies for scientists and professionals dedicated to the discovery and development of novel therapeutic agents. Future research should focus on optimizing the structure-activity relationships, elucidating the precise mechanisms of action, and evaluating the in vivo efficacy and safety of the most promising candidates.

References

- 1. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, structure, and bioactivity of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Structure-based development of 3,5-dihydroxybenzoyl-hydrazineylidene as tyrosinase inhibitor; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling studies on enzyme inhibition activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

spectroscopic characterization of 3,5-Dimethoxybenzohydrazide (NMR, IR, Mass Spec)

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 3,5-Dimethoxybenzohydrazide. Aimed at researchers, scientists, and professionals in drug development, this document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. The information presented is based on established spectroscopic principles and data from closely related structures, offering a foundational dataset for the identification and characterization of this compound.

Introduction

This compound is a chemical compound of interest in various fields of chemical and pharmaceutical research. Its structural elucidation is paramount for confirming its identity and purity. Spectroscopic methods provide a non-destructive and highly informative approach to achieve this. This guide outlines the theoretical basis and practical aspects of characterizing this molecule using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are derived from computational models and analysis of structurally analogous compounds, such as 3,5-dimethoxybenzamide and other benzohydrazide derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.5 | Singlet | 1H | -NH- |

| ~7.0 | Doublet | 2H | Ar-H (ortho to C=O) |

| ~6.6 | Triplet | 1H | Ar-H (para to C=O) |

| ~4.4 | Broad Singlet | 2H | -NH₂ |

| ~3.8 | Singlet | 6H | -OCH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (Amide) |

| ~160 | Ar-C (ortho to C=O, attached to -OCH₃) |

| ~135 | Ar-C (ipso) |

| ~105 | Ar-C (ortho to C=O) |

| ~103 | Ar-C (para to C=O) |

| ~55 | -OCH₃ |

Table 3: Predicted FT-IR Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3300 - 3400 | Strong, Broad | N-H stretch (hydrazide) |

| 3000 - 3100 | Medium | C-H stretch (aromatic) |

| 2850 - 2950 | Medium | C-H stretch (methoxy) |

| ~1640 | Strong | C=O stretch (Amide I) |

| ~1600 | Strong | C=C stretch (aromatic) |

| ~1540 | Medium | N-H bend (Amide II) |

| ~1200 | Strong | C-O stretch (asymmetric, aryl ether) |

| ~1050 | Strong | C-O stretch (symmetric, aryl ether) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Identity |

| 196 | [M]⁺ (Molecular Ion) |

| 165 | [M - NHNH₂]⁺ |

| 135 | [C₇H₅O₂]⁺ |

| 107 | [C₇H₇O]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in about 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

¹H NMR Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be co-added to achieve a good signal-to-noise ratio.

¹³C NMR Data Acquisition:

-

Tune the probe to the ¹³C frequency.

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to encompass all expected carbon resonances (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the solvent peak or the internal standard.

-

Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.[1]

-

Place a portion of the mixture into a pellet-forming die.

-

Press the die under high pressure (typically several tons) to form a thin, transparent pellet.[1]

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in a sample holder and insert it into the spectrometer.

-

Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans to achieve a good signal-to-noise ratio.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source.

Sample Introduction:

-

For analysis via a direct insertion probe, a small amount of the solid sample is placed in a capillary tube.

-

For Gas Chromatography-Mass Spectrometry (GC-MS), a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is prepared.

Data Acquisition:

-

The sample is introduced into the high-vacuum source of the mass spectrometer.

-

In the EI source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[2][3]

-

The resulting positively charged ions are accelerated and separated by a mass analyzer according to their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams illustrate the workflow for the spectroscopic characterization of this compound and a predicted fragmentation pathway in mass spectrometry.

Caption: Workflow for the Spectroscopic Characterization.

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

References

Solubility Profile of 3,5-Dimethoxybenzohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 3,5-Dimethoxybenzohydrazide. Due to the limited availability of comprehensive quantitative solubility data in publicly accessible literature, this document focuses on summarizing qualitative solubility information inferred from synthetic methodologies and providing a robust experimental protocol for researchers to determine precise solubility values in solvents relevant to their work.

Core Data Presentation: Solubility of this compound

Quantitative solubility data for this compound across a wide range of solvents is not extensively documented. However, based on its chemical structure and information from related compounds and synthetic procedures, a qualitative solubility profile can be inferred. The parent compound, 3,5-dimethoxybenzoic acid, is sparingly soluble in water but demonstrates good solubility in organic solvents such as ethanol, methanol, and acetone. It is anticipated that this compound follows a similar trend.

| Solvent | Predicted Qualitative Solubility | Rationale/Context |

| Water | Sparingly Soluble to Insoluble | The presence of the polar hydrazide group may impart some water solubility, but the nonpolar benzene ring and methoxy groups likely limit this. |

| Methanol | Soluble | Frequently used as a solvent in the synthesis of hydrazide derivatives, indicating that the reactants, including the hydrazide, are soluble in it. |

| Ethanol | Soluble | Similar to methanol, ethanol is a common solvent for reactions involving hydrazides, suggesting good solubility. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a powerful polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.[1] |

| Acetone | Likely Soluble | As a polar aprotic solvent, it is expected to be a suitable solvent for this compound, similar to the parent carboxylic acid. |

| Ethyl Acetate | Moderately Soluble to Soluble | Often used in extraction and chromatography of related compounds. |

| Toluene | Sparingly Soluble to Insoluble | As a nonpolar solvent, it is less likely to be a good solvent for the relatively polar this compound. |

Note: This table is intended as a guideline. It is strongly recommended that researchers experimentally determine the solubility of this compound in their specific solvents of interest to obtain accurate quantitative data for their applications.

Experimental Protocol: Determination of Solubility by the Isothermal Saturation Method

The following is a detailed methodology for the experimental determination of the solubility of this compound in a given solvent. This method is based on the principle of creating a saturated solution at a constant temperature and then determining the concentration of the dissolved solute.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with airtight seals (e.g., screw-cap vials with PTFE septa)

-

Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

-

Syringes

-

Volumetric flasks

-

Pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the selected solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe. To avoid drawing any solid particles, it is recommended to pre-warm or pre-cool the syringe to the same temperature as the solution.

-

Immediately filter the withdrawn solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Record the exact volume of the filtrate.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis).

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC or UV-Vis spectrophotometry method.

-

Analyze the diluted sample solution using the same method.

-

Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by taking into account the dilution factor.

-

Express the solubility in desired units, such as mg/mL, g/L, or mol/L.

-

Solubility (mg/mL) = (Concentration from calibration curve in mg/mL) x (Dilution factor)

Mandatory Visualization

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical relationship of factors influencing solubility determination.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3,5-Dimethoxybenzohydrazide Schiff Bases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases derived from hydrazides are a versatile class of compounds extensively studied in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 3,5-dimethoxybenzoyl moiety, in particular, is a key structural feature in various pharmacologically active molecules. This document provides detailed protocols for the synthesis of 3,5-Dimethoxybenzohydrazide and its subsequent conversion to Schiff bases through condensation with various aldehydes and ketones.

Synthesis of this compound

The initial step involves the synthesis of this compound from its corresponding ester, ethyl 3,5-dimethoxybenzoate, and hydrazine hydrate. This reaction is a nucleophilic acyl substitution where the hydrazine displaces the ethoxy group of the ester.

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 3,5-dimethoxybenzoate (1.0 eq) in ethanol.

-

Addition of Hydrazine: To this solution, add hydrazine hydrate (1.2 eq) dropwise while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Product: After completion of the reaction, cool the mixture to room temperature. The product, this compound, will precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to obtain the pure product.

Synthesis of this compound Schiff Bases

The synthesized this compound is then reacted with various aromatic aldehydes or ketones in the presence of a catalytic amount of acid to form the corresponding Schiff bases. This is a condensation reaction where the nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule.[1]

General Experimental Protocol

-

Reactant Mixture: In a suitable solvent such as ethanol, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.0 eq).

-

Catalyst Addition: Add a few drops of a suitable acid catalyst, such as glacial acetic acid or concentrated hydrochloric acid, to the mixture.

-

Reaction: Stir the reaction mixture at room temperature or under reflux, depending on the reactivity of the carbonyl compound. The reaction progress is monitored by TLC.

-

Product Isolation: Upon completion, the Schiff base product often precipitates from the solution upon cooling.

-

Purification: The solid product is collected by filtration, washed with a suitable solvent (e.g., cold ethanol or petroleum ether), and can be further purified by recrystallization.

Data Presentation

The following table summarizes the expected yields and melting points for a selection of synthesized this compound Schiff bases.

| Schiff Base Derivative (Substituent on Aldehyde/Ketone) | Molecular Formula | Yield (%) | Melting Point (°C) |

| 4-Chlorobenzylidene | C₁₆H₁₅ClN₂O₃ | 85 | 220-222 |

| 3,4-Dimethoxybenzylidene | C₁₈H₂₀N₂O₅ | 88 | 198-200 |

| 2,5-Dimethoxybenzylidene | C₁₈H₂₀N₂O₅ | 82 | 210-212 |

| Thiophene-2-ylmethylene | C₁₄H₁₄N₂O₃S | 78 | 205-207 |

Visualization of Experimental Workflows

Caption: General workflow for the two-step synthesis of this compound Schiff bases.

Signaling Pathway Diagram

While the synthesis protocol itself does not involve a biological signaling pathway, the resulting Schiff bases are often investigated for their effects on such pathways. For instance, many Schiff bases are evaluated as enzyme inhibitors. The diagram below illustrates a generic enzyme inhibition pathway.

Caption: A simplified diagram illustrating the mechanism of enzyme inhibition by a Schiff base.

References

Application Notes and Protocols for the Preparation of 3,5-Dimethoxybenzohydrazide Hydrazone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazone derivatives are a versatile class of compounds extensively studied in medicinal chemistry due to their broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3][4] The core structure, characterized by an azomethine group (-C=N-NH-), serves as a valuable pharmacophore that can be readily modified to optimize biological efficacy. This document provides detailed protocols for the synthesis of 3,5-dimethoxybenzohydrazide and its subsequent conversion to a variety of hydrazone derivatives. Additionally, it outlines methodologies for their biological evaluation and discusses potential signaling pathways involved in their mechanism of action.

The 3,5-dimethoxy substitution pattern on the benzohydrazide moiety is of particular interest as methoxy groups are known to influence the pharmacokinetic and pharmacodynamic properties of drug candidates, often enhancing their activity.[5][6] These application notes are intended to guide researchers in the development of novel therapeutic agents based on the this compound hydrazone scaffold.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethoxybenzoic Acid

This protocol describes the methylation of 3,5-dihydroxybenzoic acid to produce 3,5-dimethoxybenzoic acid.[7][8]

Materials:

-

3,5-Dihydroxybenzoic acid

-

Acetone

-

Potassium carbonate (anhydrous)

-

Dimethyl sulfate

-

30% Sodium hydroxide solution

-

Concentrated hydrochloric acid

-

Water

Procedure:

-

In a round-bottom flask, dissolve 3,5-dihydroxybenzoic acid (1.0 eq) in acetone.

-

Add anhydrous potassium carbonate (3.0 eq) to the solution at room temperature.

-

Slowly add dimethyl sulfate (3.5 eq) dropwise to the stirred mixture.

-

Heat the reaction mixture to 55°C and reflux overnight.

-

After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure to remove the acetone.

-

To the residue, add water, followed by 30% sodium hydroxide solution to adjust the pH to 14.

-

Heat the mixture at 75°C for 4 hours to ensure complete hydrolysis of any ester byproducts.

-

Cool the reaction mixture to room temperature.

-

Acidify the solution to approximately pH 6 with concentrated hydrochloric acid. A white precipitate of 3,5-dimethoxybenzoic acid will form.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

Protocol 2: Synthesis of this compound

This protocol details the conversion of the carboxylic acid to its corresponding hydrazide. A common route involves the formation of an ester intermediate followed by hydrazinolysis.[9]

Part A: Esterification of 3,5-Dimethoxybenzoic Acid

-

Suspend 3,5-dimethoxybenzoic acid (1.0 eq) in absolute ethanol.

-

Slowly add concentrated sulfuric acid (catalytic amount) while stirring.

-

Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield ethyl 3,5-dimethoxybenzoate.

Part B: Hydrazinolysis of Ethyl 3,5-Dimethoxybenzoate

-

Dissolve ethyl 3,5-dimethoxybenzoate (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.0-1.2 eq) to the solution.

-

Reflux the mixture for 4-8 hours.

-

Upon completion, cool the reaction mixture. The this compound product will often precipitate out of the solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry to obtain the pure product.[9]

Protocol 3: General Procedure for the Synthesis of this compound Hydrazone Derivatives

This protocol describes the condensation reaction between this compound and various aromatic or heteroaromatic aldehydes.[10][11]

Materials:

-

This compound

-

Substituted aromatic or heteroaromatic aldehyde (1.0 eq)

-

Ethanol or Acetonitrile

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol or acetonitrile in a round-bottom flask.

-

To this solution, add the desired aldehyde (1.0 eq).

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 3-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature. The hydrazone derivative will typically precipitate.

-

Collect the solid product by vacuum filtration.

-

Wash the product with cold ethanol and dry.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Data Presentation

The biological activities of newly synthesized compounds are often evaluated and compared using quantitative measures such as the half-maximal inhibitory concentration (IC50) for enzyme inhibition or anticancer activity, and the minimum inhibitory concentration (MIC) for antimicrobial activity. The following table summarizes the biological activity of structurally related benzoyl hydrazone derivatives to provide a reference for expected potencies.

| Compound ID | Target/Organism | Assay | IC50 / MIC (µM) | Reference |

| 7f | Acetylcholinesterase (AChE) | Enzyme Inhibition | 7.98 | [12] |

| 7f | Butyrylcholinesterase (BChE) | Enzyme Inhibition | 1.12 | [12] |

| 7j | Tyrosinase | Enzyme Inhibition | 11.21 | [12] |

| 3mSBH | Hep-G2 (Hepatocellular Carcinoma) | Cytotoxicity (MTT) | 15.34 | [13] |

| 3mSBH | SH-SY5Y (Neuroblastoma) | Cytotoxicity (MTT) | 12.85 | [13] |

| Compound 19 | E. coli | Antimicrobial (MIC) | 12.5 (µg/mL) | [2] |

| Compound 19 | S. aureus | Antimicrobial (MIC) | 6.25 (µg/mL) | [2] |

| MVB1 | Ishikawa (Endometrial Cancer, 2D) | Cytotoxicity (MTT) | 8.3 | [5] |

| MVB2 | Ishikawa (Endometrial Cancer, 2D) | Cytotoxicity (MTT) | 9.0 | [5] |

| LASSBio-1824 | p38α MAPK | Enzyme Inhibition | 4.45 | [14] |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound hydrazone derivatives.

Caption: A flowchart outlining the synthesis and evaluation of this compound hydrazone derivatives.

Potential Signaling Pathway

Hydrazone derivatives have been reported to exert their anticancer effects through the modulation of various signaling pathways. The PI3K/AKT/mTOR pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[5][15][16] The following diagram illustrates a simplified representation of this pathway and potential points of inhibition by hydrazone derivatives.

Caption: A diagram of the PI3K/AKT/mTOR signaling pathway, a potential target for this compound hydrazone derivatives.

References

- 1. Synthesis, Characterization and Anti Mycobacterial Activity of Novel Hydrazones – Oriental Journal of Chemistry [orientjchem.org]

- 2. Hydrazide-hydrazones as Small Molecule Tropomyosin Receptor Kina se A (TRKA) Inhibitors: Synthesis, Anticancer Activities, In silico ADME and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mTOR Pathway Inhibition, Anticancer Activity and In Silico Calculations of Novel Hydrazone Derivatives in Two- and Three-Dimensional Cultured Type 1 Endometrial Cancer Cells [mdpi.com]

- 6. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3,5-Dimethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. journals.iucr.org [journals.iucr.org]

- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. benchchem.com [benchchem.com]

- 13. Novel isoniazid-hydrazone derivatives induce cell growth inhibition, cell cycle arrest and apoptosis via mitochondria-dependent caspase activation and PI3K/AKT inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of naphthyl-N-acylhydrazone p38α MAPK inhibitors with in vivo anti-inflammatory and anti-TNF-α activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 16. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 3,5-Dimethoxybenzohydrazide: A Building Block for Bioactive Molecules

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals